molecular formula C15H21NO3 B5702765 4-[(4-isopropylphenoxy)acetyl]morpholine

4-[(4-isopropylphenoxy)acetyl]morpholine

Cat. No.: B5702765
M. Wt: 263.33 g/mol
InChI Key: GJJSHUUEFPDHDF-UHFFFAOYSA-N
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Description

4-[(4-isopropylphenoxy)acetyl]morpholine is a morpholine derivative characterized by an acetyl linker connecting a 4-isopropylphenoxy group to the morpholine ring. The compound's structure comprises three key components:

  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, known for enhancing solubility and bioavailability in pharmaceutical compounds .
  • Acetyl linker: A carbonyl group that bridges the aromatic and heterocyclic moieties, influencing electronic and steric properties.

Properties

IUPAC Name

1-morpholin-4-yl-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-12(2)13-3-5-14(6-4-13)19-11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJSHUUEFPDHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Phenyl Ring Modifications

  • Methoxy groups : The trimethoxyphenyl derivative () exhibits higher solubility due to the electron-donating methoxy groups, which may improve pharmacokinetic profiles .
  • Chlorophenyl and phenoxyphenyl: Chlorine in introduces steric and electronic effects, while phenoxyphenyl in enhances anti-trypanosomal activity but increases cytotoxicity .

Linker Variations

  • Acetyl vs.
  • Heterocyclic linkers: Pyrazole () and thiazole () linkers introduce rigidity and hydrogen-bonding capabilities. Pyrazole derivatives show stage-specific anti-trypanosomal activity, but replacing pyrazole with isoxazole reduces potency by sixfold .

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